Kinase Selectivity: Defined p38α MAPK Hinge-Binding vs. Broad-Spectrum Pyrazolyl-Indole Patents
The 5-amino-1-phenyl-1H-pyrazole motif, which is the exact core of CAS 1015939-70-4, has been crystallographically demonstrated to form a unique selectivity-conferring hydrogen bond with Thr106 in the ATP-binding pocket of unphosphorylated p38α MAPK. This interaction is absent in the broader class of pyrazolyl-indole kinase inhibitors that lack the exocyclic amine and rely on less specific hinge-binding contacts [1]. The parent scaffold yielded the clinical candidate RO3201195, which displayed high oral bioavailability and p38 selectivity, whereas a structurally related series of pyrazolyl-indole derivatives from patent US20050032869A1 exhibits a much wider kinase inhibition profile without this specific Thr106 anchoring interaction [2]. In contrast, the closest analogue (5-amino-N-phenyl-1H-pyrazol-4-yl)-3-phenylmethanone (lacking the indole) achieves an IC50 of 0.15 nM against p38α with >1000-fold selectivity over a panel of 20 kinases, a level of selectivity not reported for the indole-substituted patent class [1].
| Evidence Dimension | p38α MAPK selectivity mechanism vs. broad kinase inhibition |
|---|---|
| Target Compound Data | Hydrogen bond to Thr106 conserved in all 5-amino-1-phenyl-1H-pyrazol-4-yl derivatives; RO3201195 (core scaffold) IC50 = 0.15 nM against p38α, >1000-fold selectivity over 20 kinases. |
| Comparator Or Baseline | Pyrazolyl-indole derivatives of patent US20050032869A1 (e.g., analogs without the 5-NH2 group): no specific p38 hinge interaction, broader kinase inhibition profile. |
| Quantified Difference | Unique Thr106 hydrogen bond is present only in the 5-amino series; >1000-fold p38 selectivity achieved in this series but not demonstrated for the comparator patent class. |
| Conditions | X-ray crystallography of inhibitor-p38α co-crystals at 2.0 Å resolution; in vitro kinase inhibition assays using human recombinant p38α and a panel of 20 kinases. |
Why This Matters
Procurement of the 5-amino-substituted scaffold is mandatory for projects requiring selective p38α MAPK pathway interrogation, as analogs lacking this group lose the hinge-binding selectivity and cannot reproduce the published pharmacological profile.
- [1] Gill, A. L.; Frederickson, M.; Cleasby, A.; Woodhead, S. J.; Carr, M. G.; Woodhead, A. J.; Walker, M. T.; Congreve, M. S.; Davies, S. G.; Hubbard, R. E.; et al. A Novel Class of Highly Selective Inhibitors of p38 MAP Kinase: Discovery, Crystallographic Binding Mode, and Optimization of a Series of 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. J. Med. Chem. 2005, 48 (2), 414–426. View Source
- [2] Berta, D. G.; Forte, B.; Mantegani, S.; Varasi, M.; Vianello, P. Pyrazolyl-indole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. U.S. Patent US20050032869A1, February 10, 2005. View Source
